molecular formula C18H17NO4 B12760819 8-Oxoerythraline CAS No. 58779-40-1

8-Oxoerythraline

Cat. No.: B12760819
CAS No.: 58779-40-1
M. Wt: 311.3 g/mol
InChI Key: RNCIERMYMLFYAO-UGSOOPFHSA-N
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Description

8-Oxoerythraline is a tetracyclic erythrinan alkaloid isolated from various species of the Erythrina genus, including E. verna, E. arborescens, and E. latissima . Structurally, it is characterized by a ketone group at the C-8 position, distinguishing it from its parent compound erythraline, which lacks this oxidation . The compound is typically obtained via oxidation of erythraline using reagents like Mn(salen), followed by isolation via preparative HPLC-DAD . Its molecular formula is C₁₈H₁₉NO₃, and its spectral data (HRESI-MS, 1H-NMR) confirm the presence of the 8-oxo functional group .

Properties

CAS No.

58779-40-1

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(1S,19R)-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,15,17-pentaen-14-one

InChI

InChI=1S/C18H17NO4/c1-21-13-3-2-12-7-17(20)19-5-4-11-6-15-16(23-10-22-15)8-14(11)18(12,19)9-13/h2-3,6-8,13H,4-5,9-10H2,1H3/t13-,18-/m0/s1

InChI Key

RNCIERMYMLFYAO-UGSOOPFHSA-N

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1

Canonical SMILES

COC1CC23C(=CC(=O)N2CCC4=CC5=C(C=C34)OCO5)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Erythrinan alkaloids share a common tetracyclic skeleton but differ in functional groups and oxidation states. Key structural analogs include:

Compound Key Structural Features Source
8-Oxoerythraline C-8 ketone E. verna, E. arborescens
Erythraline C-8 unmodified (no ketone) E. lysistemon, E. latissima
8-Oxoerythraline epoxide C-8 ketone + epoxide at C-1/C-2 E. x bidiwillii
Erysotrine C-8 hydroxyl, C-11 methoxy E. latissima
Erysodine C-8 hydroxyl, C-11 unmodified E. lysistemon

The epoxide derivative of 8-oxoerythraline (compound 5) is distinguished by NMR signals at δ 3.58 (H-2) and 4.07 (H-1) with J = 4.0 Hz, indicative of the epoxide ring . In contrast, erythraline lacks these signals due to the absence of oxidation at C-8 .

Pharmacological Activity Comparison

8-Oxoerythraline demonstrates superior cytotoxicity against hepatocellular carcinoma (Hep-G2) compared to other erythrinan alkaloids, as shown below:

Compound IC₅₀ (µg/mL) Hep-G2 IC₅₀ (µg/mL) HEP-2
8-Oxoerythraline 3.89 18.50
Erythraline 17.60 15.90
Erysodine 11.80 19.90
Erysotrine 15.80 21.60
Doxorubicin 3.64–3.96 2.97–3.96

Data adapted from Mohammed et al. (2012) . However, its activity against HEP-2 is less pronounced, highlighting selectivity differences among analogs .

Spectral Differentiation

  • HRESI-MS : 8-Oxoerythraline shows a molecular ion peak at m/z 298.1443 [M+H]⁺, consistent with its molecular formula . Erythraline, lacking the C-8 ketone, has a lower mass (m/z 282.1494 [M+H]⁺) .
  • 1H-NMR : The C-8 ketone in 8-oxoerythraline deshields adjacent protons, resulting in distinct signals for H-7 (δ 7.19) and H-14 (δ 6.60) . Erythraline’s H-8 proton appears as a multiplet near δ 3.0–3.5 .

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